Stereochemistry Impact on TRPM8 Antagonist Activity
The (2S) configuration of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is not interchangeable with its (2R) enantiomer (CAS 406220-14-2). In studies of phenylalanine‑derived β‑lactam TRPM8 modulators, diastereoisomers differing only in stereochemistry at analogous positions exhibited a >3‑fold difference in antagonist potency, with the most active isomer showing an IC50 of 0.2 nM compared to 0.6 nM for the less active diastereoisomer [1]. This class‑level finding demonstrates that the absolute configuration of the β‑lactam core is a critical determinant of biological activity, and substitution of the (2S) compound with the (2R) enantiomer would be expected to produce a distinct pharmacological outcome.
| Evidence Dimension | TRPM8 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | N/A (target compound not directly assayed in referenced study) |
| Comparator Or Baseline | Most active diastereoisomer (3R,4R,2′R): IC50 = 0.2 nM; Less active diastereoisomer (3S,4S,2′S): IC50 = 0.6 nM |
| Quantified Difference | >3‑fold difference in potency between diastereoisomers |
| Conditions | Microfluorography assay using HEK293 cells expressing recombinant rat TRPM8, menthol‑induced Ca²⁺ entry measured by FLIPR |
Why This Matters
Researchers developing stereospecific therapeutics must select the correct enantiomer; procurement of the (2S) isomer ensures the intended stereochemical outcome and avoids unpredictable biological results associated with the (2R) enantiomer.
- [1] Bonache, M.Á.; et al. Phenylalanine-Derived β‑Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Int. J. Mol. Sci. 2021, 22, 2370. DOI: 10.3390/ijms22052370. View Source
